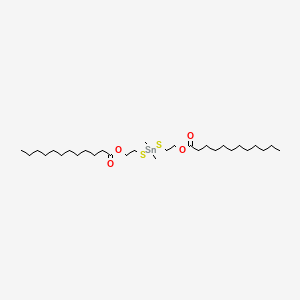
(Dimethylstannylene)bis(thioethylene) dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylstannylene)bis(thioethylene) dilaurate is a chemical compound with the molecular formula C30H60O4S2Sn and a molecular weight of 667.64 g/mol . It is a tin-based organometallic compound that has applications in various fields, including chemistry and industry.
Preparation Methods
The synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate typically involves the reaction of dimethyltin dichloride with thioethylene and lauric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
(Dimethylstannylene)bis(thioethylene) dilaurate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Scientific Research Applications
(Dimethylstannylene)bis(thioethylene) dilaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethylstannylene)bis(thioethylene) dilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
(Dimethylstannylene)bis(thioethylene) dilaurate can be compared with other tin-based organometallic compounds, such as:
Dimethyltin dichloride: A precursor in the synthesis of this compound.
Tributyltin oxide: Another tin-based compound with different applications and toxicity profiles.
Properties
CAS No. |
68928-42-7 |
|---|---|
Molecular Formula |
C30H60O4S2Sn |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
2-[2-dodecanoyloxyethylsulfanyl(dimethyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;;/h2*17H,2-13H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
OYEBHCPLESCPFZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


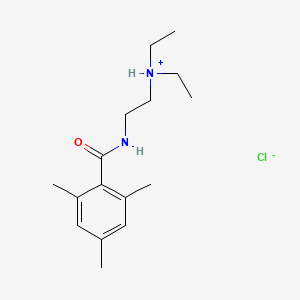
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
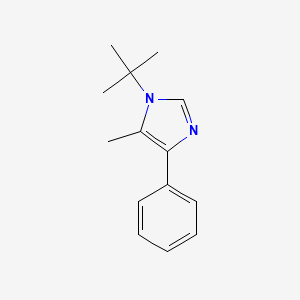

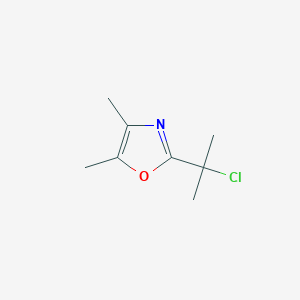
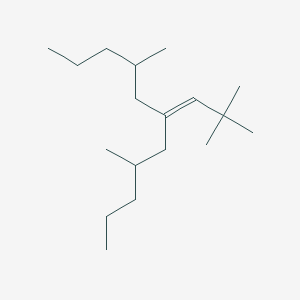
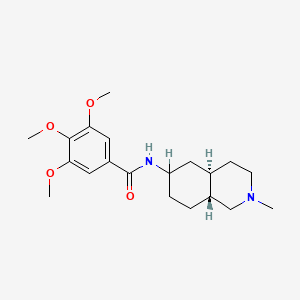
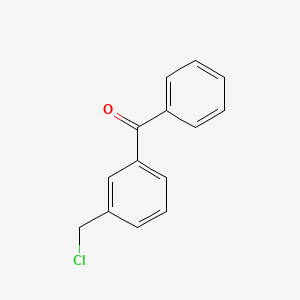

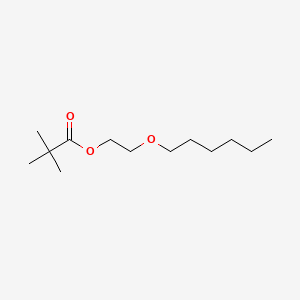
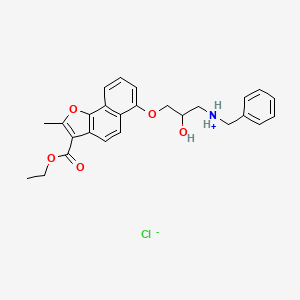
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
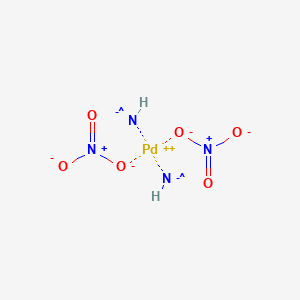
![5,7-Dichloro-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13762352.png)
